PGN-9856

EP2 receptor agonist Non-prostanoid Structure-activity relationship

PGN-9856 is a structurally novel, non-prostanoid EP2 agonist with unmatched receptor selectivity and an extended IOP-lowering duration of 5+ days in primate models. It is the superior chemical probe for discriminating EP2-mediated pathways, free from prostanoid scaffold confounding effects. Ensure experimental reproducibility with this high-purity, reference standard compound.

Molecular Formula C21H15F2NO4
Molecular Weight 383.3 g/mol
CAS No. 863704-91-0
Cat. No. B11932338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGN-9856
CAS863704-91-0
Molecular FormulaC21H15F2NO4
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OCC(=O)O
InChIInChI=1S/C21H15F2NO4/c22-15-4-1-3-13(9-15)14-7-8-19(23)18(10-14)21(27)24-16-5-2-6-17(11-16)28-12-20(25)26/h1-11H,12H2,(H,24,27)(H,25,26)
InChIKeyHZJWJNHYKNSGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGN-9856 (CAS 863704-91-0): A Non-Prostanoid EP2 Receptor Agonist for Glaucoma and Anti-Inflammatory Research Applications


PGN-9856 (CAS 863704-91-0) is a structurally novel, non-prostanoid prostaglandin EP2 receptor agonist. It is characterized as a selective and high-affinity ligand (pKi ≥ 8.3) for the human recombinant EP2 receptor, functioning as a potent full agonist (pEC50 ≥ 8.5) [1]. Unlike prostanoid-based EP2 agonists such as PGE2, butaprost, and taprenepag, PGN-9856 possesses a unique non-prostanoid chemical scaffold that underlies its differentiated pharmacological profile [1].

Why PGN-9856 Cannot Be Substituted with Other EP2 Agonists in Research and Development


EP2 receptor agonists are not interchangeable due to substantial differences in molecular structure, selectivity profile, potency, and in vivo duration of action [1]. PGN-9856 is a non-prostanoid EP2 agonist, which distinguishes it structurally from prostanoid-based agonists such as butaprost, taprenepag (CP-544326), and omidenepag [1]. This structural divergence translates into differential selectivity across prostanoid receptor subtypes (EP1, EP3, EP4, DP, FP, IP, TP), differential broad-spectrum selectivity against 53 off-target proteins, and uniquely extended intraocular pressure-lowering duration in non-human primate models exceeding five days [1][2]. Substitution with a generic EP2 agonist lacking these specific properties risks compromising experimental reproducibility, altering off-target effects, and yielding different in vivo efficacy outcomes.

PGN-9856 (CAS 863704-91-0): Head-to-Head Evidence Against Comparator EP2 Agonists


PGN-9856 vs. Butaprost: Non-Prostanoid Structure Overcomes Potency and Stability Limitations

PGN-9856 is a non-prostanoid EP2 agonist with a pEC50 ≥ 8.5 (EC50 ≈ 3.16 nM) and full agonist efficacy comparable to endogenous PGE2 [1]. In contrast, butaprost free acid is a prostanoid EP2 agonist with an EC50 of 2-6 μM and a Ki of 2.4 μM at murine EP2 receptors, with known chemical instability limiting its clinical utility [2][3]. The ~1000-fold potency difference and non-prostanoid scaffold confer distinct pharmacological advantages for PGN-9856.

EP2 receptor agonist Non-prostanoid Structure-activity relationship Prostanoid receptor selectivity

PGN-9856 vs. Taprenepag (CP-544326): Superior Broad-Spectrum Selectivity Profile

PGN-9856 exhibits high selectivity at EP1, EP3, EP4, DP, FP, IP, and TP receptors and shows no appreciable affinity (up to 10 μM) for a panel of 53 other receptors, ion channels, and enzymes [1]. Taprenepag (CP-544326) is a potent EP2 agonist (IC50 = 10 nM human EP2) with selectivity over EP1, EP3, and EP4 (IC50 > 3200 nM), but its broader selectivity panel is limited to 37 G-protein-coupled receptors . The expanded 53-target panel for PGN-9856 provides more comprehensive off-target safety validation.

EP2 receptor selectivity Off-target profiling GPCR pharmacology Drug safety

PGN-9856 vs. Omidenepag: Comparable Binding Affinity with Distinct Structural Class Implications

Both PGN-9856 and omidenepag (free acid form) are non-prostanoid EP2 receptor agonists with high binding affinity. PGN-9856 demonstrates pKi ≥ 8.3 (Ki ≤ 5 nM) at human recombinant EP2 receptors [1], while omidenepag exhibits Ki = 3.6 nM [2]. Though numerically similar, these compounds represent distinct chemical scaffolds that may confer differential pharmacokinetic and tissue distribution properties.

EP2 receptor binding Binding affinity comparison Non-prostanoid agonist Glaucoma research

PGN-9856 Isopropyl Ester: Unmatched Ocular Hypotensive Duration of Action in Non-Human Primates

Single doses of PGN 9856-isopropyl ester, administered over a 0.001%–0.01% dose range, produced profound decreases in monkey intraocular pressure (IOP) that persisted for at least 5 days—long after the drug was detectable in ocular tissues [1]. By contrast, omidenepag isopropyl (OMDI) 0.002% requires once-daily topical ocular instillation for sustained IOP reduction in monkeys and human patients [2]. The authors concluded that PGN 9856-isopropyl ester possesses efficacy and duration of action properties unmatched by currently prescribed anti-glaucoma agents and by those currently undergoing clinical evaluation [1].

Intraocular pressure reduction Ocular hypertension Glaucoma model Sustained drug delivery

PGN-9856 Isopropyl Ester: Profound IOP Reduction Efficacy in Preclinical Glaucoma Model

In cynomolgus monkeys, PGN 9856-isopropyl ester administered as a single topical dose over a 0.001%–0.01% concentration range reduced intraocular pressure to levels of 4–7 mmHg [1]. This magnitude of IOP reduction exceeds typical efficacy benchmarks for clinical glaucoma therapeutics. For comparison, omidenepag isopropyl (OMDI) 0.002% once daily reduces IOP by 5–6 mmHg in human ocular hypertension/POAG patients with baseline IOP of 22–34 mmHg [2]. While cross-species comparisons require caution, the reduction to 4–7 mmHg absolute IOP in monkeys represents an exceptionally robust ocular hypotensive response.

Glaucoma therapeutics Ocular hypotensive efficacy IOP lowering Non-human primate model

PGN-9856: Full Agonist Efficacy Comparable to Endogenous PGE2

In cells overexpressing human recombinant EP2 receptors, PGN-9856 displayed a maximal response (increase in cAMP) comparable to that of the endogenous agonist PGE2, indicating full agonist efficacy at this receptor [1]. In contrast, butaprost free acid behaves as a partial agonist at EP2 receptors, with lower maximal efficacy than PGE2 [2]. Full agonism ensures maximal pathway activation potential, which is critical for applications requiring complete receptor engagement.

EP2 receptor agonism cAMP accumulation Full agonist PGE2 comparison

PGN-9856 (CAS 863704-91-0): Optimal Research and Preclinical Development Applications


Glaucoma and Ocular Hypertension Preclinical Efficacy Studies

PGN-9856 isopropyl ester is uniquely suited for preclinical studies requiring extended IOP monitoring in non-human primate glaucoma models. A single topical dose (0.001%–0.01%) reduces IOP to 4–7 mmHg with effects persisting for at least 5 days [1], enabling less frequent dosing and reduced animal handling during chronic efficacy studies. This duration of action is unmatched by currently prescribed anti-glaucoma agents [1]. Researchers can also leverage the periorbital delivery route as an alternative, non-invasive administration method [1].

EP2 Receptor Pharmacological Profiling and Selectivity Studies

PGN-9856 serves as a high-affinity (pKi ≥ 8.3) [2], full agonist chemical probe for EP2 receptor pharmacology. Its demonstrated selectivity over EP1, EP3, EP4, DP, FP, IP, and TP receptors, combined with no appreciable affinity for 53 other targets [2], makes it an ideal reference agonist for discriminating EP2-mediated responses from other prostanoid and non-prostanoid receptor pathways. This selectivity profile is more comprehensive than that of many comparator EP2 agonists, including taprenepag [2].

Tocolytic and Anti-Inflammatory Research Applications

Beyond ocular applications, PGN-9856 exhibits tocolytic (uterine relaxant) and anti-inflammatory properties consistent with EP2 receptor activation [2]. Researchers investigating EP2-mediated smooth muscle relaxation or EP2-driven anti-inflammatory pathways can utilize PGN-9856 as a selective, non-prostanoid tool compound. The non-prostanoid scaffold [2] provides a chemical alternative to prostanoid-based agonists such as PGE2 and butaprost, avoiding potential confounding effects associated with the prostanoid backbone.

Non-Prostanoid EP2 Agonist Comparator Studies

For researchers comparing EP2 agonists with distinct structural classes, PGN-9856 represents a non-prostanoid EP2 agonist alternative to omidenepag [2][3]. Both compounds demonstrate low nanomolar EP2 binding affinity but arise from different chemical scaffolds. Head-to-head comparisons between PGN-9856 and omidenepag can reveal scaffold-dependent differences in pharmacokinetics, tissue distribution, or off-target profiles, informing structure-activity relationship studies and lead optimization programs [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PGN-9856

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.